Acetamide,2-amino-N-pyrazinyl-
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Overview
Description
Acetamide,2-amino-N-pyrazinyl- is a chemical compound with the molecular formula C6H8N4O. It is a derivative of pyrazine, a nitrogen-containing heterocycle, and is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,2-amino-N-pyrazinyl- typically involves the reaction of pyrazine derivatives with acetamide under specific conditions. One common method includes the use of 2-chloropyrazine, which reacts with acetamide in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of Acetamide,2-amino-N-pyrazinyl- often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Acetamide,2-amino-N-pyrazinyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine oxides.
Reduction: Reduction reactions can convert it into different reduced forms of pyrazine derivatives.
Substitution: It can undergo substitution reactions where functional groups on the pyrazine ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under acidic or basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction can produce different reduced pyrazine derivatives .
Scientific Research Applications
Acetamide,2-amino-N-pyrazinyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Acetamide,2-amino-N-pyrazinyl- involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: An anti-tuberculosis agent with a similar pyrazine structure.
Glipizide: An anti-diabetic drug that also contains a pyrazine ring.
Amiloride: A diuretic with a pyrazine-based structure.
Uniqueness
Acetamide,2-amino-N-pyrazinyl- is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H8N4O |
---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
2-amino-N-pyrazin-2-ylacetamide |
InChI |
InChI=1S/C6H8N4O/c7-3-6(11)10-5-4-8-1-2-9-5/h1-2,4H,3,7H2,(H,9,10,11) |
InChI Key |
UEJRGUWGSZWFAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)NC(=O)CN |
Origin of Product |
United States |
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